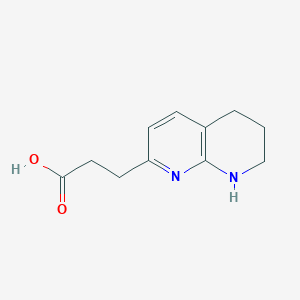
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid
Vue d'ensemble
Description
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is a compound that appears to be related to a class of naphthyridine derivatives. These compounds are of interest due to their potential biological activities, particularly as antibacterial agents. The provided papers do not directly discuss this specific compound but offer insights into the chemistry and biological activity of closely related naphthyridine derivatives.
Synthesis Analysis
The synthesis of naphthyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, paper describes the synthesis of a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, which are structurally related to the compound . These derivatives were synthesized and evaluated for their antibacterial properties. Similarly, paper outlines the synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridines through nucleophilic substitution and cyclization reactions. Although the exact synthesis of 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid is not detailed, these papers suggest possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of naphthyridine derivatives is crucial for their biological activity. Paper discusses the stereochemistry of certain naphthyridine compounds and their X-ray diffraction studies. These studies provide insights into the three-dimensional arrangement of atoms within the molecule, which is essential for understanding how these compounds interact with biological targets. The molecular structure analysis of the compound of interest would likely involve similar techniques to determine its stereochemistry and conformation.
Chemical Reactions Analysis
Naphthyridine derivatives can undergo various chemical reactions, which can be used to modify their structure and, consequently, their biological activity. The synthesis methods described in papers and involve reactions such as esterification, nucleophilic substitution, and cyclization. Paper also describes the electrophilic annelation of naphthyridines to produce thiazolo[3,2-a]-1,5-naphthyridinium salts. These reactions are indicative of the chemical reactivity of naphthyridine derivatives and could be relevant to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of naphthyridine derivatives, such as solubility, fluorescence, and stability, are important for their practical application. Paper explores the fluorescence derivatization of amino acids using a naphthalene-based reagent, which suggests that naphthyridine derivatives could also exhibit interesting optical properties. These properties would need to be characterized for 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid to understand its potential as a fluorescent probe or in other applications.
Applications De Recherche Scientifique
-
Synthesis of 1,8-naphthyridines
- Field : Organic Chemistry
- Application : 1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They are used in the development of methods for the synthesis of 1,8-naphthyridines .
- Method : The synthesis of 1,8-naphthyridines includes multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .
- Results : This method has been of considerable interest to the synthetic community including attempts to develop more ecofriendly, safe, and atom economical approaches .
-
Synthesis of 1,5-naphthyridines
- Field : Organic Chemistry
- Application : 1,5-Naphthyridines present a significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .
- Method : The synthesis of 1,5-naphthyridines involves the reactivity of these compounds with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .
- Results : These heterocycles have been studied for their properties and applications .
-
Anticancer Activity
- Field : Medicinal Chemistry
- Application : 3-[(2-substituted-6,7,8,9-tetrahydro-5h-cyclohepta[b]thieno [2,3-d]pyrimidin-4-yl)amino]propan-1-ol analogues have shown anticancer activity .
- Method : The compounds were synthesized and tested against HC 29-Colorectal adenoma cell line and MDA 231-Adenocarcinoma breast cancer cell line .
- Results : The newly synthesized compounds have shown anticancer activity against both the cell lines .
-
Synthesis of alpha (V)beta (3) antagonists
- Field : Medicinal Chemistry
- Application : The compound “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine” is a key intermediate in the synthesis of alpha (V)beta (3) antagonists .
- Method : The synthesis relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
- Results : The preparation of these intermediates is crucial for the development of alpha (V)beta (3) antagonists .
-
Anticancer, Anti-HIV, Anti-microbial, Analgesic, Anti-inflammatory and Anti-oxidant Activities
- Field : Pharmacology
- Application : 1,6-Naphthyridines, which are structurally similar to 1,8-Naphthyridines, have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- Method : These compounds are typically synthesized and then tested for their biological activities .
- Results : Many 1,6-Naphthyridines have shown promising results in these areas .
-
Synthesis of alpha (V)beta (3) antagonists
- Field : Medicinal Chemistry
- Application : The compound “3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-amine” is a key intermediate in the synthesis of alpha (V)beta (3) antagonists .
- Method : The synthesis relies on the efficient double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines followed by Chichibabin cyclizations .
- Results : The preparation of these intermediates is crucial for the development of alpha (V)beta (3) antagonists .
-
Anticancer, Anti-HIV, Anti-microbial, Analgesic, Anti-inflammatory and Anti-oxidant Activities
- Field : Pharmacology
- Application : 1,6-Naphthyridines, which are structurally similar to 1,8-Naphthyridines, have a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities .
- Method : These compounds are typically synthesized and then tested for their biological activities .
- Results : Many 1,6-Naphthyridines have shown promising results in these areas .
Orientations Futures
The future directions for the study of “3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid” could involve further exploration of its synthesis, mechanism of action, and potential applications. Given its potential as an alpha (v)beta (3) receptor antagonist, it could be of interest in the development of new therapeutic agents .
Propriétés
IUPAC Name |
3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-10(15)6-5-9-4-3-8-2-1-7-12-11(8)13-9/h3-4H,1-2,5-7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWDIVYIDWUDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)N=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30622198 | |
| Record name | 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |
CAS RN |
658712-81-3 | |
| Record name | 3-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30622198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



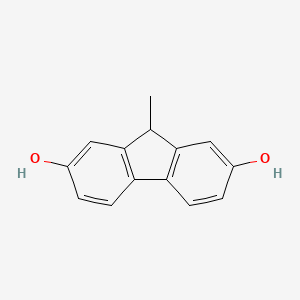
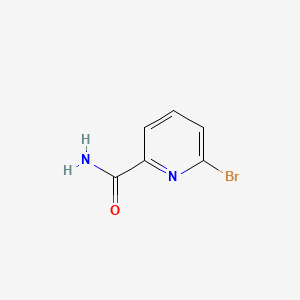
![2-[2-(Trifluoromethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B1343782.png)
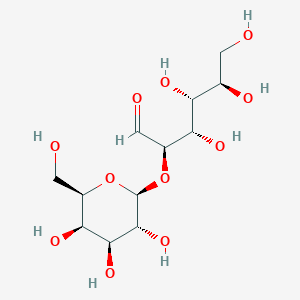
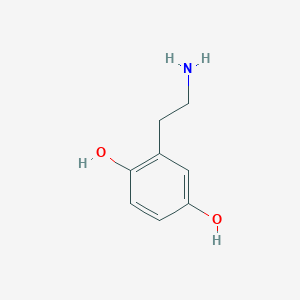
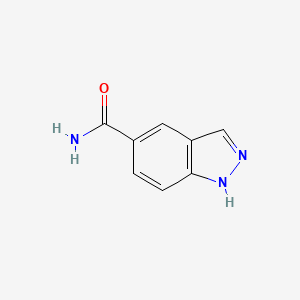
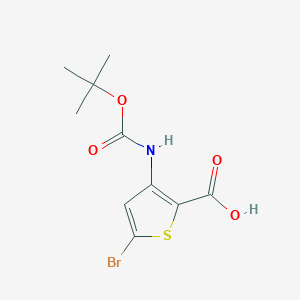
![2,4-Dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1343790.png)
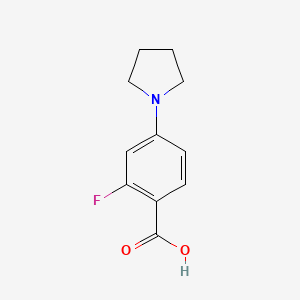
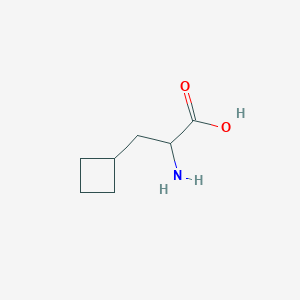


![2-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1343808.png)
